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Compound of Interest

Compound Name: 3-O-Methylfluorescein

Cat. No.: B1591891 Get Quote

3-O-Methylfluorescein is a derivative of fluorescein where one of the two phenolic hydroxyl

groups is capped with a methyl ether. This seemingly minor modification has significant

implications for its chemical behavior, particularly its enzymatic selectivity and environmental

sensitivity. The methylation prevents the formation of the dianion species characteristic of

fluorescein at physiological pH, altering its spectral properties and making it a substrate for

specific O-dealkylating enzymes.

The core function of 3-OMF in many applications is as a pro-fluorophore. It is the reaction

product when its non-fluorescent precursor, 3-O-methylfluorescein phosphate (OMFP), is

hydrolyzed by phosphatases.[1][2] The resulting 3-OMF can then be detected by its

fluorescence. Furthermore, 3-OMF itself is a substrate for cytochrome P450 isoforms like

CYP2C19 and CYP1A1, which catalyze its O-demethylation to the highly fluorescent parent

molecule, fluorescein.[1]

Below is a summary of its key properties:
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Property Value Source

Molecular Formula C₂₁H₁₄O₅ [3]

Molecular Weight 346.3 g/mol [3]

Appearance Light red to brown powder [1]

Excitation (Typical) ~485 nm [1][2]

Emission (Typical) ~525 nm [1][2]

XLogP3-AA 3.7 [3]

Note: Excitation and emission maxima can be solvent and pH-dependent.

Caption: Chemical structure of 3-O-Methylfluorescein.

Solubility Profile: A Guide to Solvent Selection and
Stock Preparation
The solubility of a fluorescent probe is a critical parameter that dictates its utility in biological

assays, which are predominantly aqueous. The physicochemical properties of 3-OMF,

particularly its calculated XLogP3 of 3.7, indicate a significant nonpolar character, predicting

low intrinsic aqueous solubility.[3]

Causality of Solvent Performance
Polar Aprotic Solvents (DMSO, DMF): These are the recommended solvents for preparing

high-concentration stock solutions. Dimethyl sulfoxide (DMSO) is particularly effective. The

high polarity of DMSO effectively solvates the polar functional groups (hydroxyl, ether,

carbonyl) of 3-OMF, while its aprotic nature does not interfere with the molecule's hydrogen

bond donor capacity. For the related compound 3-O-methylfluorescein phosphate, stock

solutions of up to 20 mM can be prepared in DMSO with sonication, showcasing its superior

solvating power.[4]

Alcohols (Methanol, Ethanol): Alcohols are viable but generally inferior solvents compared to

DMSO. While they can engage in hydrogen bonding, their overall solvating power for a

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/3-O-Methylfluorescein
https://pubchem.ncbi.nlm.nih.gov/compound/3-O-Methylfluorescein
https://adipogen.com/storeconfig/choose/store?destination=cdx-m0098-3-o-methylfluorescein.html
https://adipogen.com/storeconfig/choose/store?destination=cdx-m0098-3-o-methylfluorescein.html
https://www.chemodex.com/products/3-o-methylfluorescein/
https://adipogen.com/storeconfig/choose/store?destination=cdx-m0098-3-o-methylfluorescein.html
https://www.chemodex.com/products/3-o-methylfluorescein/
https://pubchem.ncbi.nlm.nih.gov/compound/3-O-Methylfluorescein
https://www.benchchem.com/product/b1591891?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/3-O-Methylfluorescein
https://www.benchchem.com/product/b1591891?utm_src=pdf-body
https://www.bocsci.com/product/3-o-methylfluorescein-phosphate-cyclohexylammonium-cas-21233-09-0-70640.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591891?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


molecule of this size and complexity is lower. Methanol has been reported as a solvent, but

at lower concentrations than DMSO.[4][5]

Aqueous Buffers: Direct dissolution of 3-OMF in aqueous buffers is not recommended and is

likely to result in precipitation or the formation of micro-aggregates, which can cause artifacts

in fluorescence measurements. A common practice is to prepare a concentrated stock in

DMSO and then dilute it serially into the final aqueous assay buffer. It is crucial to ensure the

final concentration of DMSO is low (typically <1%, often <0.1%) to avoid solvent-induced

artifacts or toxicity in cellular systems.[6]

Qualitative Solubility Summary
Solvent Solubility Recommendation

DMSO Soluble / Sparingly Soluble
Primary choice for stock

solutions (>10 mM)

Methanol Slightly Soluble
Secondary choice for stock

solutions (~1-4 mM)

Water / Aqueous Buffer Poorly Soluble
Not recommended for initial

dissolution

Experimental Protocol: Determining Maximum Soluble
Concentration
This protocol is adapted from the Standard Operating Procedure of the European Union

Reference Laboratory (EURL ECVAM) for solubility determination by visual inspection.[7] It

provides a self-validating system to establish the practical solubility limit in your specific

solvents and buffers.
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Part 1: Stock Solution Preparation Part 2: Aqueous Buffer Solubility

Weigh ~5 mg of 3-OMF
into a glass vial.

Add a small, precise volume
of DMSO (e.g., 100 µL)
to achieve a high target

concentration (e.g., ~144 mM).

Vortex and sonicate
for 5-10 minutes.

Visually inspect for
particulates against a

dark background.

If dissolved, this is your
max stock concentration.
If not, add more DMSO

and repeat C-D.

Prepare serial dilutions of the
max stock solution in DMSO.

Add a small aliquot (e.g., 2 µL)
of each dilution to a larger volume

of assay buffer (e.g., 998 µL).

Vortex gently and
incubate under assay

conditions (e.g., 30 min, 37°C).

Visually inspect for precipitation
or turbidity (Tyndall effect).

The highest concentration that
remains clear is the maximum
working soluble concentration.

Click to download full resolution via product page

Caption: Workflow for assessing 3-OMF solubility.

Methodology:

Stock Solution Preparation:

Accurately weigh approximately 5 mg of 3-O-Methylfluorescein powder into a clean,

amber glass vial.
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Add a calculated volume of high-purity DMSO to achieve a high target concentration (e.g.,

100 mM).

Cap the vial tightly and vortex thoroughly for 2-3 minutes.

Place the vial in a bath sonicator for 10-15 minutes to aid dissolution.

Visually inspect the solution against a bright light and a dark background. If any solid

particles remain, add a further known volume of DMSO, recalculate the concentration, and

repeat the vortexing/sonication until a clear solution is achieved. This defines your

maximum stock concentration.

Aqueous Buffer Solubility Test:

From your clear DMSO stock, prepare a series of dilutions (e.g., 50 mM, 20 mM, 10 mM, 5

mM, 1 mM) in DMSO.

For each dilution, add a small volume (e.g., 1-2 µL) to a pre-aliquoted volume of your final

assay buffer (e.g., 998-999 µL) in a clear microcentrifuge tube to achieve your target final

concentrations. Ensure the final DMSO concentration remains constant and low.

Include a "solvent blank" control containing only DMSO and buffer.

Mix gently by inversion or light vortexing.

Incubate the tubes under the same conditions as your planned experiment (e.g., 37°C for

1 hour).

After incubation, visually inspect each tube for any sign of precipitation, cloudiness, or

opalescence. The highest concentration that remains perfectly clear is your working

solubility limit.

Stability Profile: Ensuring Probe Integrity
The chemical stability of 3-OMF is crucial for the validity of experimental results. Degradation

can lead to a loss of signal or the appearance of fluorescent artifacts. The primary factors

influencing its stability are pH, light, and temperature.
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pH-Dependent Stability and Fluorescence
Like its parent compound, fluorescein, the fluorescence of 3-OMF is pH-dependent. This is

governed by the protonation state of the single remaining phenolic hydroxyl group. At alkaline

pH, the hydroxyl group is deprotonated to form a phenolate anion. This anionic form possesses

an extended π-conjugated system, resulting in strong fluorescence. At acidic pH, the hydroxyl

group is protonated, which disrupts the conjugation and leads to significantly reduced

fluorescence (quenching).

While the specific pKa for 3-OMF is not readily available in the literature, it is expected to be in

the physiological range, similar to other fluorescein derivatives.[8] Therefore, it is imperative to

use well-buffered solutions in all assays to ensure consistent and maximal fluorescence. Minor

pH shifts between samples can lead to significant variations in signal intensity, which could be

misinterpreted as a biological effect.

Equilibrium

3-OMF (Protonated)
Low Fluorescence

3-OMF (Deprotonated Anion)
High Fluorescence

 + OH⁻ (High pH)  + H⁺ (Low pH)

pKa

Click to download full resolution via product page

Caption: pH-dependent equilibrium of 3-O-Methylfluorescein.

Photostability
Fluorescent molecules are susceptible to photobleaching, a process where repeated excitation

leads to irreversible photochemical destruction and loss of fluorescence. While fluorescein

derivatives are generally considered photostable for standard fluorometry, they can degrade

under intense or prolonged illumination, such as in fluorescence microscopy or high-throughput

screening.[8] The primary mechanism often involves the generation of reactive oxygen species

(ROS), like singlet oxygen, which then attack the fluorophore's xanthene core.[8]
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Mitigation Strategies:

Minimize Exposure: Use the lowest possible excitation intensity and shortest exposure times

required to obtain a good signal-to-noise ratio.

Use Photoprotective Reagents: Commercially available anti-fade reagents can be added to

samples, especially for microscopy, to quench ROS.

Store in the Dark: Both solid powder and solutions should be protected from light at all times.

Thermal and Chemical Stability
Storage: 3-O-Methylfluorescein is stable as a solid powder and in DMSO stock solutions

when stored correctly. The consensus recommendation is to store the material at -20°C,

protected from light and moisture.[1][2] Under these conditions, the compound is reported to

be stable for at least two years.[1][2]

Freeze-Thaw Cycles: For DMSO stock solutions, it is advisable to aliquot the main stock into

smaller, single-use volumes to minimize the number of freeze-thaw cycles. Repeated cycling

can introduce moisture and potentially accelerate degradation.

Chemical Degradation: The xanthene core of fluorescein derivatives can be susceptible to

cleavage under harsh conditions (e.g., strong oxidizing agents or extreme pH). While specific

degradation products for 3-OMF are not well-documented, analogous flavonoid compounds

are known to undergo heterocyclic ring-opening.[9] It is prudent to avoid exposing the probe

to strong oxidizing or reducing agents unless it is part of the intended reaction mechanism.

Experimental Protocol: Assessing Solution Stability
This protocol provides a framework for testing the stability of your 3-OMF working solutions

under your specific experimental conditions. It is based on best practices for stability testing of

small molecules.[10][11]

Methodology:

Preparation:

Prepare a fresh, accurately quantified stock solution of 3-OMF in DMSO.
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Dilute the stock to a typical working concentration (e.g., 1 µM) in your final assay buffer.

Prepare a sufficient volume for all time points.

Divide the solution into multiple identical aliquots in separate, sealed tubes. One set of

tubes will be for "Control" conditions, and other sets for "Stress" conditions.

Incubation Conditions:

T=0 Measurement: Immediately measure the fluorescence intensity of three replicate

aliquots. This is your baseline reading.

Control Storage: Store one set of aliquots under ideal conditions (e.g., protected from light

at 4°C).

Stress Conditions: Store other sets under conditions you wish to test, for example:

Light Exposure: On the benchtop under ambient light.

Elevated Temperature: In an incubator at 37°C.

Freeze-Thaw: Subject a set to multiple cycles of freezing at -20°C and thawing at room

temperature.[11]

Time-Point Analysis:

At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), remove three replicate aliquots from

each condition.

Allow them to equilibrate to room temperature.

Measure the fluorescence intensity using a calibrated fluorometer with fixed settings for

excitation/emission wavelengths and gain.

Data Analysis:

For each condition and time point, calculate the mean and standard deviation of the

fluorescence intensity.
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Normalize the data by expressing the mean fluorescence at each time point as a

percentage of the mean fluorescence at T=0.

Plot the percentage of remaining fluorescence versus time for each condition. A significant

decline (>10-15%) in fluorescence under a specific condition indicates instability.

Summary and Key Recommendations
Solvent of Choice: Use high-purity DMSO for preparing concentrated stock solutions of 3-O-
Methylfluorescein.

Working Solutions: Always prepare fresh working solutions by diluting the DMSO stock into a

well-buffered aqueous solution immediately before use. Verify the final DMSO concentration

is non-inhibitory for your system.

Confirm Solubility: Empirically determine the solubility limit in your specific assay buffer to

prevent probe precipitation and data artifacts.

Control pH: Maintain a constant, slightly alkaline pH (typically 7.4-8.0) to ensure consistent

and maximal fluorescence.

Storage is Critical: Store the solid compound and DMSO stock solutions at -20°C, tightly

sealed and protected from light, to ensure long-term stability. Aliquot stocks to minimize

freeze-thaw cycles.

Minimize Photobleaching: Protect all solutions from unnecessary light exposure and use

minimal excitation energy during fluorescence measurements.

By adhering to these principles and employing the provided protocols, researchers can ensure

the reliability and integrity of their data when using 3-O-Methylfluorescein as a fluorescent

probe.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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